1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in neurodegenerative diseases.
Mecanismo De Acción
1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activation of JNK by binding to the ATP-binding site of the kinase. This prevents the phosphorylation and activation of downstream targets, including c-Jun and other transcription factors that are involved in the pathogenesis of neurodegenerative diseases. By inhibiting JNK activation, 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one protects dopaminergic neurons from neurotoxicity and apoptosis.
Biochemical and Physiological Effects
1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects in vitro and in vivo. It protects dopaminergic neurons from neurotoxicity and apoptosis by inhibiting JNK activation. Additionally, it has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one also modulates the expression of genes involved in inflammation and cell survival pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for JNK inhibition. This allows researchers to study the effects of JNK activation on neurodegenerative diseases and to test the potential therapeutic applications of JNK inhibitors. However, one limitation of using 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is its potential toxicity at high concentrations. Researchers must carefully titrate the concentration of 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one to avoid toxicity and to ensure that the observed effects are specific to JNK inhibition.
Direcciones Futuras
There are several future directions for the study of 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one and its potential therapeutic applications in neurodegenerative diseases. One direction is to study the effects of 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one on other kinases and signaling pathways that are involved in the pathogenesis of neurodegenerative diseases. Another direction is to test the efficacy of 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one in animal models of neurodegenerative diseases and to develop more potent and selective JNK inhibitors for clinical use. Additionally, researchers can investigate the potential use of 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs or therapies for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 3,4-dimethoxyphenethylamine with 2-furoyl chloride to form 1-(3,4-dimethoxyphenethyl)-2-furoylamide. This intermediate is then reacted with 3-pyridylboronic acid to form 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-pyridyl-1,5-dihydro-2H-pyrrol-2-one. Finally, this compound is oxidized to form 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. It has been shown to protect dopaminergic neurons from neurotoxicity and apoptosis in vitro and in vivo. Additionally, 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential to inhibit the activation of c-Jun N-terminal kinase (JNK), a kinase that is involved in the pathogenesis of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C24H22N2O6 |
---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H22N2O6/c1-30-17-8-7-15(13-19(17)31-2)9-11-26-21(16-5-3-10-25-14-16)20(23(28)24(26)29)22(27)18-6-4-12-32-18/h3-8,10,12-14,21,28H,9,11H2,1-2H3 |
Clave InChI |
WELWJJOYEVOSDM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CN=CC=C4)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CN=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.